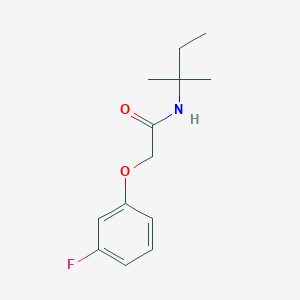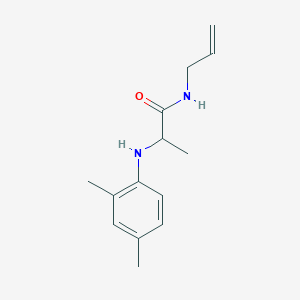
n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide is an organic compound with the molecular formula C14H20N2O. This compound is characterized by the presence of an allyl group, a dimethylphenyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide typically involves the reaction of 2,4-dimethylaniline with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Allyl-2-((2,4-dimethylphenyl)amino)acetamide
- n-Allyl-2-((2,4-dimethylphenyl)amino)butanamide
- n-Allyl-2-((2,4-dimethylphenyl)amino)pentanamide
Uniqueness
n-Allyl-2-((2,4-dimethylphenyl)amino)propanamide is unique due to its specific structural features, such as the presence of both an allyl group and a dimethylphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-(2,4-dimethylanilino)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H20N2O/c1-5-8-15-14(17)12(4)16-13-7-6-10(2)9-11(13)3/h5-7,9,12,16H,1,8H2,2-4H3,(H,15,17) |
Clé InChI |
YZUIGYRNKJMOFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(C)C(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


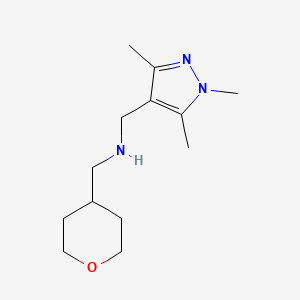


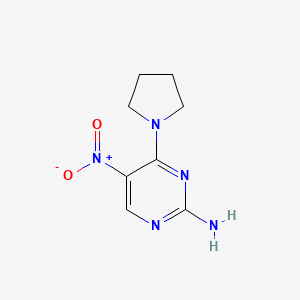



![3-((4-Bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14903075.png)
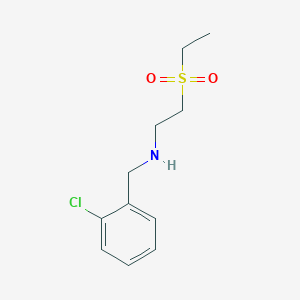
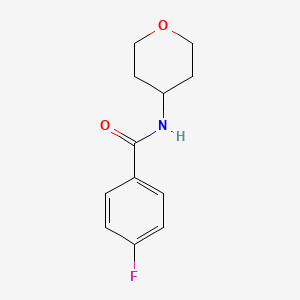
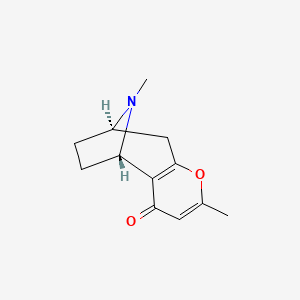
![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

